

Diisooctyl Maleate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Diisooctyl maleate*

Cat. No.: *B074544*

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This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a detailed overview of **Diisooctyl maleate**. This document consolidates critical information on its nomenclature, physicochemical properties, and key experimental applications, with a focus on its role in polymer science and potential relevance to pharmaceutical formulations. While **Diisooctyl maleate** is a valuable comonomer and plasticizer, it is important to note that a comprehensive search of scientific literature did not reveal its direct involvement in biological signaling pathways.

Synonyms and Chemical Identifiers

For clarity and precision in scientific communication and literature searches, it is essential to be familiar with the various synonyms and identifiers for **Diisooctyl maleate**. The compound is known by several names, including its IUPAC designation, trade names, and registry numbers. This section provides a consolidated reference for these terms.

It is also important to distinguish **Diisooctyl maleate** (CAS: 1330-76-3), derived from isooctyl alcohol, from Dioctyl maleate (DOM) or Di-n-octyl maleate (CAS: 2915-53-9), derived from n-octanol. While sometimes used interchangeably in industrial contexts, they are distinct chemical entities.

Identifier Type	Identifier	Source
Primary Common Name	Diisooctyl maleate	
IUPAC Name	bis(6-methylheptyl) (Z)-but-2-enedioate	[1]
CAS Number	1330-76-3	[1][2][3][4]
Deprecated CAS Number	117548-27-3	[1][4]
European Community (EC) Number	215-547-2	[1]
Molecular Formula	C ₂₀ H ₃₆ O ₄	[1][2]
Chemical Names	Maleic acid, diisooctyl ester	[1][4]
2-Butenedioic acid (Z)-, diisooctyl ester	[1][3]	
Bis(6-methylheptyl) maleate	[1][5]	
Di-iso-octyl maleate	[1]	
Trade Names / Commercial Identifiers	RC Comonomer DIOM	[1][3][4]
Octomer DIOM	[1][4]	
Bisomer D10M	[1][4]	
DIOM	[4][5]	
Other Identifiers	HSDB 5812	[1]
EINECS 215-547-2	[1]	
NSC 6373	[1]	

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Diisooctyl maleate**, providing essential data for experimental design and material characterization.

Property	Value	Source
Molecular Weight	340.5 g/mol	[1][2][3]
Appearance	Clear liquid	[6]
Odor	Slight, ester-like	[6]
Melting Point	-60 °C	[6]
91 °C	[4]	
Boiling Point	164 °C @ 10 mbar	[6]
377 °C	[3]	
409.8 ± 18.0 °C at 760 mmHg	[4]	
Flash Point	185 °C	[6]
190.4 ± 19.6 °C	[4]	
Density	0.94 @ 20°C	[6]
0.9 ± 0.1 g/cm ³	[4]	
Solubility in water	Insoluble	[3][6]
Viscosity	8.29 mPa·s @ 20°C	[6]
Refractive Index	1.458	[4]
log Pow (Partition Coefficient)	7.24	[6]
5.81	[3]	

Experimental Protocols and Workflows

Diisooctyl maleate is primarily utilized in the synthesis of polymers and other organic compounds. This section provides detailed methodologies for its synthesis and its application in copolymerization reactions.

Synthesis of Diisooctyl Maleate

The industrial synthesis of **Diisooctyl maleate** is typically achieved through the esterification of maleic anhydride with isooctyl alcohol.[4] A general procedure is outlined below, based on a patent describing the preparation of this compound.[3]

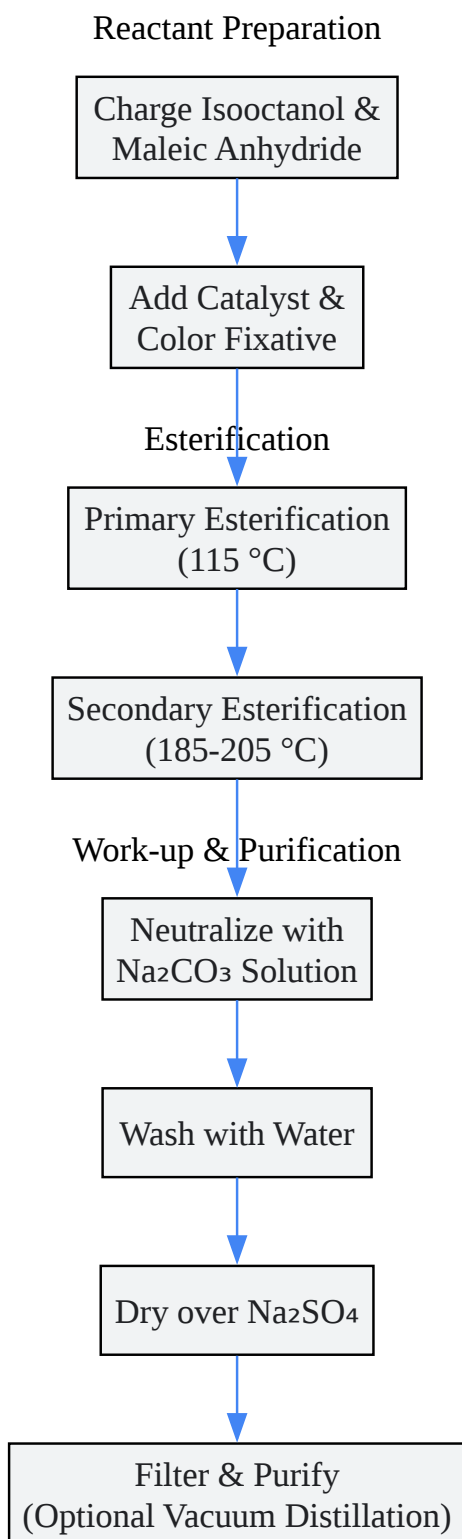
Materials:

- Maleic anhydride
- Isooctanol
- Catalyst (e.g., p-toluenesulfonic acid)
- Color fixative
- Sodium carbonate solution
- Water

Protocol:

- Alcoholysis and Initial Esterification:
 - Charge the reactor with isooctanol and maleic anhydride.
 - Add a suitable catalyst and a color fixative.
 - Heat the mixture to 115 °C to initiate the primary dual-esterification reaction.
- Second Stage Esterification:
 - Increase the temperature to 185-205 °C to drive the reaction to completion, forming **Diisooctyl maleate**.
- Neutralization and Washing:
 - Cool the reaction mixture.
 - Wash the crude product with a sodium carbonate solution to neutralize the acidic catalyst.

- Follow with water washes to remove any remaining salts and impurities.
- Drying and Purification:
 - Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
 - Filter to remove the drying agent.
 - The crude **Diisooctyl maleate** can be further purified by vacuum distillation if required.



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Synthesis of **Diisooctyl maleate**.

Free-Radical Copolymerization with Vinyl Acetate

Diisooctyl maleate is often used as a comonomer to impart flexibility and other desired properties to polymers.[4] The following protocol for the free-radical solution copolymerization of vinyl acetate with an analogous dialkyl maleate provides a representative experimental workflow.

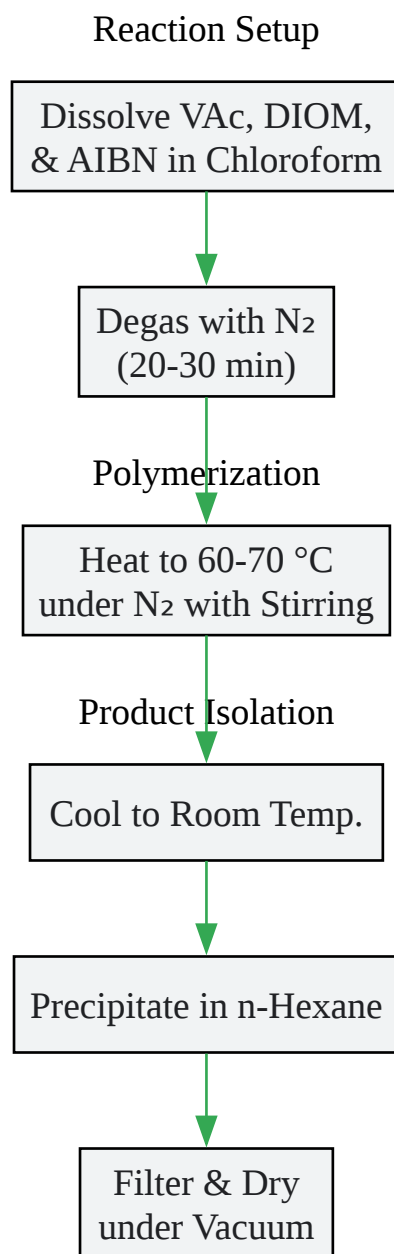
Materials:

- Vinyl acetate (VAc), purified by distillation
- **Diisooctyl maleate** (DIOM)
- 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol
- Chloroform (CHCl_3), as solvent
- Nitrogen gas (N_2)
- n-Hexane (for precipitation)

Protocol:

- Monomer and Initiator Preparation:
 - In a reaction flask, dissolve the desired molar ratio of vinyl acetate and **Diisooctyl maleate** in chloroform.
 - Add the initiator, AIBN, to the monomer solution.
- Degassing:
 - Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen.
- Polymerization:
 - Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere with continuous stirring.

- Maintain the reaction for a specified time to achieve the desired monomer conversion.
- Precipitation and Purification:
 - Cool the reaction mixture to room temperature.
 - Precipitate the copolymer by pouring the reaction mixture into a non-solvent, such as n-hexane.
 - Collect the precipitated polymer by filtration.
 - Dry the polymer under a vacuum to a constant weight.



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Copolymerization of VAc and DIOM.

Summary

Diisooctyl maleate is a versatile chemical intermediate with a range of synonyms and well-characterized physicochemical properties. Its primary application in a scientific context is in polymer chemistry, where it serves as a comonomer to enhance polymer flexibility. The

provided experimental protocols for its synthesis and copolymerization offer a foundation for researchers working with this compound. While it has applications in pharmaceutical-related industries as a plasticizer, there is currently no scientific evidence to suggest its direct involvement in biological signaling pathways. Future research may explore its biocompatibility and potential for more advanced applications in drug delivery systems and medical devices.

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